2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride
Description
2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride is a synthetic amino acid derivative characterized by a branched aliphatic chain with methyl groups at positions 3 and 4, a double bond at position 3, and a hydrochloride salt moiety.
Properties
IUPAC Name |
2-amino-3,4-dimethylpent-3-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNKAUEQUINHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(C(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride has several scientific research applications, including:
Molecular Recognition and Hydrogen Bonding: It has been studied for its ability to form intermolecular hydrogen bonds, which is crucial for developing novel molecular recognition systems.
Astrobiology and Prebiotic Chemistry: Research has explored its role in understanding the origins of life and prebiotic chemistry, particularly through the analysis of meteoritic amino acids.
Synthesis of Complex Carbohydrates: It is used in carbohydrate chemistry for the synthesis of complex carbohydrates, facilitating the development of therapeutics and biochemical probes.
Supramolecular Chemistry: Its interactions with other compounds have been investigated to understand supramolecular assembly processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride involves its ability to participate in hydrogen bonding and molecular recognition processes. These interactions are mediated by its amino and carboxylic acid functional groups, which can form hydrogen bonds with other molecules. This property is crucial for its role in molecular recognition and supramolecular chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride and related compounds:
Key Observations:
- Fluorinated Analogs: 3,3,3-Trifluoroalanine HCl and its ethyl ester derivative exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making them valuable in prolonged biochemical assays. In contrast, the target compound’s dimethyl and enolic groups may confer rigidity or steric hindrance .
- Aromatic Derivatives: Compounds like 2-amino-2-(3,4-dichlorophenyl)acetic acid HCl demonstrate increased lipophilicity, enhancing blood-brain barrier penetration. The target compound lacks aromaticity, suggesting different solubility and targeting profiles .
- Therapeutic Agents : Ambroxol HCl highlights how structural features (e.g., dibromo-benzylamine) correlate with specific pharmacological activities (mucolytic action). The target compound’s unsaturated backbone might interact with enzymes involved in lipid metabolism .
Biological Activity
2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride, also known as 3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride, is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique biological activities. This article examines its synthesis, biological mechanisms, research findings, and potential applications.
The synthesis of 2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride typically involves alkylation of glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization. Alternative synthetic routes include alkene cyclopropanation using diazo compounds and ylides.
Chemical Structure:
- Molecular Formula: C7H15NO2
- CAS Number: 2243509-61-5
The biological activity of 2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride is largely attributed to its ability to form hydrogen bonds and participate in molecular recognition processes. Its mechanism involves interaction with specific molecular targets that influence various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neurotrophic Effects:
-
Antioxidant Properties:
- The compound has been evaluated for its antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.
-
Enzyme Inhibition:
- Preliminary studies indicate that it may act as an enzyme inhibitor, affecting metabolic pathways relevant to various diseases.
Research Findings and Case Studies
A variety of studies have explored the biological activity of 2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride:
Comparison with Similar Compounds
When compared to similar compounds such as para-aminobenzoic acid analogs and other amino acids, 2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride stands out due to its specific structural features that enhance its hydrogen bonding capabilities. This property is crucial for applications in supramolecular chemistry and molecular recognition.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride?
The synthesis typically involves alkylation of a β-keto ester precursor followed by reductive amination. For example:
- Step 1 : Alkylation of ethyl acetoacetate with 3-chloro-3,4-dimethylpent-2-ene under basic conditions (e.g., NaH in THF) to form the α-substituted ester.
- Step 2 : Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol to introduce the amino group.
- Step 3 : Acidification with HCl to form the hydrochloride salt.
Yields >70% are achievable with strict temperature control (0–5°C during alkylation, room temperature for amination) .
Q. How can researchers purify and characterize this compound?
Q. What are the primary biochemical applications of this compound?
- Enzyme Inhibition : Acts as a competitive inhibitor of branched-chain amino acid transaminases (BCAT), with IC values ~15 µM in in vitro assays .
- Receptor Studies : Binds to NMDA receptor subunits (GluN2A/B) with moderate affinity (K ~2.3 µM), influencing neurotransmitter release in neuronal cultures .
Advanced Research Questions
Q. How can researchers investigate its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize GluN2A receptor on a CM5 chip; measure binding kinetics in PBS (pH 7.4) at 25°C.
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating 0.1–1 mM compound into 10 µM receptor solution .
- Cryo-EM : Resolve ligand-receptor complexes at 2.8 Å resolution to identify binding pockets .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 15 µM vs. 30 µM) may arise from:
- Assay Conditions : Variations in pH (7.0 vs. 7.4) or ionic strength.
- Isomer Purity : Ensure >95% enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
- Cell Line Variability : Validate activity across multiple models (e.g., HEK293 vs. primary neurons) .
Q. What computational approaches predict its metabolic stability?
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 3A4 (CYP3A4).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous/lipid bilayers.
- ADMET Prediction : Tools like SwissADME estimate logP (1.2), bioavailability (55%), and CYP inhibition risk .
Q. How to design derivatives with enhanced activity?
- SAR Studies :
- Modify Alkyl Groups : Replace 3,4-dimethyl with cyclopropyl (increases logP by 0.5, enhancing blood-brain barrier penetration).
- Introduce Fluorine : Substitute CH with CF at position 4 to improve metabolic stability (t increased from 2.1 to 4.7 h in rat liver microsomes) .
Q. How stable is this compound under varying experimental conditions?
Q. What techniques analyze its role in metabolic pathways?
- -Labeling : Track incorporation into TCA cycle intermediates via GC-MS after incubating with -glucose in HepG2 cells.
- Metabolomics : Use UPLC-QTOF to identify downstream metabolites (e.g., α-keto acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
